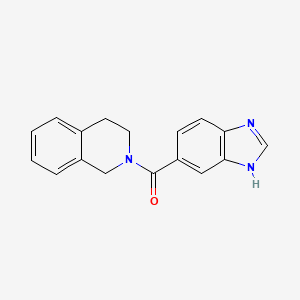
3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone (CID: 2510481) exhibits significant biological activity, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of its biological activities, synthesizing data from various studies and sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C17H15N3O
- Molecular Weight : 281.32 g/mol
- IUPAC Name : this compound
This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and neuroprotective effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit promising antitumor properties. A study highlighted that derivatives of this compound can inhibit cancer cell proliferation effectively. The mechanism of action is believed to involve the disruption of microtubule assembly, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.0 | Microtubule destabilization |
| Compound B | HepG2 | 12.5 | Apoptosis induction |
| 3H-benzimidazol... | MDA-MB-231 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its antitumor activity, this compound has been studied for its neuroprotective effects. Research indicates that it may provide significant protection against oxidative stress-related damage in neuronal cells. For instance, a study demonstrated that the compound could reverse oxidative damage induced by ferroptosis in SH-SY5Y cells .
The biological activities of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have shown the ability to destabilize microtubules, which is crucial for cell division.
- Induction of Apoptosis : The compound enhances caspase activity, promoting programmed cell death in cancer cells.
- Antioxidant Properties : It exhibits potential antioxidant activity, reducing oxidative stress in neuronal cells.
Case Study 1: Breast Cancer Treatment
In a controlled study involving MDA-MB-231 cells, treatment with 3H-benzimidazol derivatives resulted in significant apoptosis at concentrations as low as 1 μM. The study measured morphological changes and caspase activity, confirming the compound's efficacy as an anticancer agent .
Case Study 2: Neuroprotection in Animal Models
Animal studies have shown that administration of this compound can significantly reduce brain injury in models of intracerebral hemorrhage by modulating oxidative stress pathways and enhancing antioxidant enzyme activity .
Propriétés
Numéro CAS |
785809-33-8 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C17H15N3O/c21-17(13-5-6-15-16(9-13)19-11-18-15)20-8-7-12-3-1-2-4-14(12)10-20/h1-6,9,11H,7-8,10H2,(H,18,19) |
Clé InChI |
FUCSQHGPYAENJH-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4 |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4 |
Solubilité |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















